molecular formula C11H12O2 B1625834 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde CAS No. 38002-91-4

4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde

Cat. No. B1625834
CAS RN: 38002-91-4
M. Wt: 176.21 g/mol
InChI Key: ISGPWHIMOVCRRQ-UHFFFAOYSA-N
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Description

“4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” is a chemical compound with the CAS Number: 38002-91-4 . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 . It is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” is 1S/C11H12O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7H,1,8H2,2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” is a liquid at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .

Scientific Research Applications

Polymer Optimization for Benzaldehyde Bioproduction

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, a compound widely used in the flavor industry, by utilizing Pichia pastoris in a two-phase partitioning bioreactor. They focused on optimizing conditions to enhance benzaldehyde production, addressing the inhibitory effects of benzaldehyde on the transformation reaction. Their research underlines the importance of selecting suitable polymers to sequester benzaldehyde, thereby increasing its yield in bioprocesses. This study contributes to the sustainable bioproduction of flavor compounds, demonstrating the potential of microbial biotransformation as an alternative to chemical synthesis (Craig & Daugulis, 2013).

Green Synthesis of α-Methylcinnamaldehyde

Wagh and Yadav (2018) detailed a green synthesis approach for α-methylcinnamaldehyde via Claisen-Schmidt condensation of benzaldehyde with propanal over a Mg–Zr mixed oxide supported on HMS catalyst. This process exemplifies the application of 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde in the synthesis of valuable compounds used in various industries, including cosmetics and pharmaceuticals, by employing environmentally friendly catalysts and conditions (Wagh & Yadav, 2018).

Aerobic Oxidation of Aldehydes

Marsden et al. (2008) developed a green protocol for the selective oxidation of an aldehyde in a primary alcohol to simple esters, using air as the oxidant and supported gold nanoparticles as catalysts. This process, which includes the oxidation of benzaldehyde, operates under ambient conditions and represents an eco-friendly alternative for ester production. The study showcases the broader applicability of 4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde derivatives in the development of sustainable chemical processes (Marsden et al., 2008).

Synthesis of Fluorinated Microporous Polyaminals

Li, Zhang, and Wang (2016) reported the synthesis of fluorinated microporous polyaminals from 4-fluorobenzaldehyde and other monoaldehyde compounds with melamine, highlighting a facile polycondensation method. These materials exhibit increased surface areas and tailored pore sizes, with significant applications in gas adsorption, particularly CO2. This research illustrates the use of benzaldehyde derivatives in creating materials with potential environmental benefits, such as carbon capture and storage (Li, Zhang, & Wang, 2016).

Safety and Hazards

The safety data sheet (SDS) for “4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

As “4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde” is available for research use , it may be used in future studies to further understand its properties and potential applications.

properties

IUPAC Name

4-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGPWHIMOVCRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527342
Record name 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methyl-2-propen-1-YL)oxy]benzaldehyde

CAS RN

38002-91-4
Record name 4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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